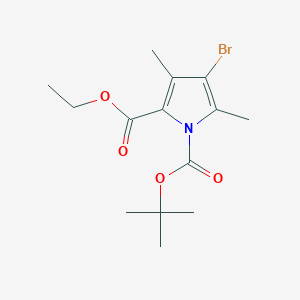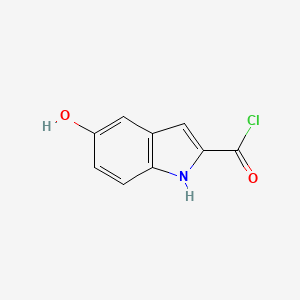
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine
Overview
Description
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine (5-FNP) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 227.1 g/mol and a melting point of 135-136°C. 5-FNP is a versatile compound that has been used in a variety of scientific research applications, such as drug synthesis, organic synthesis, and the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Photophysical Properties
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine serves as an intermediate in the synthesis of complex organic compounds, demonstrating unique photophysical properties. A study outlined the synthesis of 5-aryl-2,2′-bipyridines bearing (poly)fluorine-containing aniline residues, revealing that the introduction of fluorine atoms affects the reactivity of fluoroanilines and photophysical properties of the resulting compounds. The incorporation of a fluorine atom into specific positions led to shifts in emission maxima and changes in quantum yield, indicating the potential for applications in the development of new fluorescent materials (Kopchuk et al., 2020).
Advanced Fluorination Techniques
Research on the synthesis of fluoropyridines through fluorodenitration reactions has highlighted efficient methods for introducing fluorine into pyridine rings. This process is essential for creating compounds with specific electronic and structural properties for use in various chemical and pharmaceutical applications. The study demonstrates a general approach for 2- or 4-nitro-substituted pyridines, providing a pathway for the efficient synthesis of fluorinated pyridines, which are valuable in medicinal chemistry and materials science (Kuduk et al., 2005).
Larvicidal Activity of Pyrimidine Derivatives
Investigations into the biological activity of pyrimidine derivatives have revealed significant larvicidal properties against third instar larvae. Synthesis of a new series of compounds using 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showed promising results, with several compounds exhibiting significant activity. This research suggests the potential for developing new bioactive compounds for pest control and highlights the role of specific functional groups in enhancing biological activity (Gorle et al., 2016).
properties
IUPAC Name |
5-(3-fluoro-4-nitrophenyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-12-5-3-9(7-14-12)8-2-4-11(15(16)17)10(13)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDGPBPSKWLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















